Product packaging for WF11899A;WF 11899A(Cat. No.:)

WF11899A;WF 11899A

Cat. No.: B1214035
M. Wt: 1175.3 g/mol
InChI Key: KAPLTEIQCKDUAT-UHFFFAOYSA-N
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Description

WF11899A; WF 11899A is a natural product found in Coleophoma empetri with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C51H82N8O21S B1214035 WF11899A;WF 11899A

Properties

IUPAC Name

[5-[2-[3-(3-amino-1-hydroxy-3-oxopropyl)-18-(hexadecanoylamino)-11,20,21,25-tetrahydroxy-15-(1-hydroxyethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-1,2-dihydroxyethyl]-2-hydroxyphenyl] hydrogen sulfate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C51H82N8O21S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-37(66)53-30-22-34(64)47(72)57-49(74)41-42(67)26(2)24-59(41)51(76)39(33(63)23-36(52)65)55-48(73)40(44(69)43(68)28-18-19-32(62)35(20-28)80-81(77,78)79)56-46(71)31-21-29(61)25-58(31)50(75)38(27(3)60)54-45(30)70/h18-20,26-27,29-31,33-34,38-44,47,60-64,67-69,72H,4-17,21-25H2,1-3H3,(H2,52,65)(H,53,66)(H,54,70)(H,55,73)(H,56,71)(H,57,74)(H,77,78,79)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAPLTEIQCKDUAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(C(CN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC(=C(C=C4)O)OS(=O)(=O)O)O)O)C(CC(=O)N)O)C)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C51H82N8O21S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1175.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Discovery and Historical Context of Wf11899a

Isolation and Initial Characterization from Coleophoma empetri F-11899

WF11899A, along with related compounds WF11899B and WF11899C, was discovered through a screening process for new antifungal antibiotics. These novel lipopeptides were successfully isolated from the culture broth of the fungus Coleophoma empetri F-11899. nih.govscispace.comasm.orgmedchemexpress.comasm.orgbioaustralis.comoup.com The initial characterization revealed that WF11899A possessed a distinct advantage over many other echinocandins: significant water solubility. scispace.comoup.com This enhanced solubility is attributed to the presence of a sulfate (B86663) moiety within its molecular structure, a feature that differentiated it from earlier echinocandin compounds. scispace.comoup.com The molecular formula for WF11899A has been identified as C51H82N8O21S, with a molecular weight of 1175.3. medchemexpress.combioaustralis.comadooq.com The discovery and initial isolation of these compounds were part of research efforts that led to their patenting in 1991. bioaustralis.com

Classification within the Echinocandin Lipopeptide Antibiotic Family

WF11899A is firmly classified as a member of the echinocandin family of lipopeptide antibiotics. scispace.comasm.orgmedchemexpress.combioaustralis.comoup.comresearchgate.netnih.govoup.commdpi.com This class of compounds is characterized by a cyclic hexapeptide nucleus that is acylated with a long fatty acid side chain. oup.comoup.comcsic.es Echinocandins are recognized for their specific mechanism of action: the inhibition of 1,3-β-D-glucan synthase, a crucial enzyme involved in the synthesis of the fungal cell wall. scispace.commedchemexpress.combioaustralis.comoup.comresearchgate.netnih.govoup.commdpi.comcsic.esnih.gov WF11899A and its related compounds were noted as novel analogs that were structurally similar to existing echinocandins but offered superior water solubility, a limitation that had previously hindered the clinical development of some earlier echinocandins. oup.com Notably, WF11899A serves as a precursor molecule for the synthesis of micafungin (B1204384) (also known as FK463), a widely used and clinically approved antifungal drug. bioaustralis.comcsic.es

Early Academic Research Trajectory and Initial Significance of WF11899A

The early academic research trajectory of WF11899A focused on its potent in vitro antifungal activities, particularly against various Candida species. asm.orgresearchgate.netnih.gov Studies reported that WF11899A exhibited potent anti-Candida activities, with reported IC50 values against Candida albicans ranging from 0.004 to 0.03 µg/mL. researchgate.netnih.gov Beyond Candida, the compound also demonstrated a mild suppressive effect on the growth of Aspergillus fumigatus and Aspergillus niger. researchgate.netnih.gov Furthermore, WF11899A showed significant in vivo efficacy in anti-Candida models, with performance noted as superior to cilofungin (B1669029) and comparable to fluconazole (B54011) in certain experimental setups. nih.gov The underlying mechanism of action was confirmed to be the inhibition of the 1,3-β-glucan synthase enzyme, with reported IC50 values for this inhibition around 0.7 µg/mL. researchgate.netnih.gov The initial significance of WF11899A lay in its combination of potent antifungal activity, improved water solubility compared to earlier echinocandins, and its role as a key intermediate in the development of next-generation antifungal therapies like micafungin. scispace.combioaustralis.comoup.comcsic.es The discovery and subsequent research into WF11899A and its analogs played a vital role in advancing the field of antifungal drug development by targeting the essential fungal cell wall synthesis pathway. oup.comoup.comnih.gov

Biosynthesis and Fermentation of Wf11899a

Identification of the Producing Microorganism and its Ecological Niche

WF11899A is a natural product synthesized by the fungus Coleophoma empetri. medchemexpress.comresearchgate.netnih.gov The producing strains have been classified within the Coelomycetes group. oup.com Specifically, the strain designated F-11899 (FERM BP-2635) is a known producer of WF11899A and its related compounds, WF11899B and WF11899C. uni-tuebingen.dedntb.gov.ua Further research has often utilized the mutant strain M-7, derived from Coleophoma empetri F-11899, for enhanced production. medchemexpress.comresearchgate.net

The ecological niche of Coleophoma species suggests they are often found as endophytes or weak pathogens associated with woody plants. rsc.org This endophytic lifestyle implies a close, often symbiotic, relationship with their plant hosts, where they reside within the plant tissues without causing apparent disease. This close association with plants in diverse environments is a common characteristic of fungi that produce a wide array of secondary metabolites, likely as a means of competition and survival.

Elucidation of the Biosynthetic Pathway of WF11899A

The biosynthesis of WF11899A follows a complex pathway typical for non-ribosomal peptides, involving large, multi-domain enzymes. nih.govnih.gov The core structure is a cyclic hexapeptide with a lipid side chain, a hallmark of the echinocandin family. nih.govnih.gov

Genetic and Enzymatic Basis of WF11899A Production

The genetic blueprint for WF11899A synthesis is encoded within a biosynthetic gene cluster (BGC). nih.govrsc.org The central enzyme is a non-ribosomal peptide synthetase (NRPS), a mega-enzyme responsible for assembling the peptide core. nih.govnih.gov The gene cluster for WF11899A, along with those for other echinocandins, has been sequenced and analyzed, revealing a conserved organization. researchgate.netnih.gov

The biosynthesis initiates with the activation of a fatty acid, in the case of WF11899A, palmitic acid, by an acyl-AMP ligase. nih.govgoogle.com This activated side chain is then attached to the NRPS. The NRPS then sequentially adds and modifies the six amino acid residues that form the cyclic core. nih.gov These core amino acids include unique, non-proteinogenic residues such as 4R,5R-dihydroxy-L-ornithine, 4R-hydroxy-L-proline, 3S,7-dihydroxy-L-homo-tyrosine-7-O-sulfate, 3R-hydroxy-L-gln, and 3S-hydroxy-4S-methyl-L-proline. nih.gov

A key feature of the WF11899A biosynthetic pathway is the sulfation of the homotyrosine residue. nih.gov This sulfation is catalyzed by a sulfotransferase, an enzyme that is not encoded within the main echinocandin gene cluster, indicating a non-contiguous gene arrangement for the complete biosynthesis. nih.gov The enzymes responsible for the various hydroxylations of the peptide core are typically iron oxygenases encoded within the gene cluster. rsc.org

Table 1: Key Components of the WF11899A Biosynthetic Pathway

ComponentFunction
Non-Ribosomal Peptide Synthetase (NRPS) Assembles the hexapeptide core from amino acid precursors. nih.govnih.gov
Acyl-AMP Ligase Activates the palmitic acid side chain for attachment to the NRPS. nih.govrsc.org
Hydroxylases (Iron Oxygenases) Catalyze the hydroxylation of specific amino acid residues in the peptide core. rsc.org
Sulfotransferase Adds a sulfate (B86663) group to the homotyrosine residue. nih.govnih.gov

Precursor Incorporation Studies in WF11899A Biosynthesis

While specific precursor incorporation studies for WF11899A are not extensively detailed in the provided search results, the elucidation of the biosynthetic pathways for closely related echinocandins, like the pneumocandins, provides a strong model. nih.gov For pneumocandins, labeling experiments have confirmed the incorporation of amino acids such as proline, tyrosine, and glutamic acid into the hexapeptide core. nih.gov It is highly probable that a similar incorporation of precursor amino acids and fatty acids occurs in the biosynthesis of WF11899A. The identification of the core amino acid residues in WF11899A directly points to their precursor molecules. nih.gov

Fermentation Strategies for Optimized WF11899A Production

Optimizing the fermentation process is crucial for the industrial-scale production of WF11899A, which serves as the precursor for the semisynthetic antifungal drug micafungin (B1204384). researchgate.nettandfonline.com Strategies focus on both improving the producing strain and refining the culture conditions.

Strain Improvement through Rational Mutagenesis and Genetic Engineering

Efforts to enhance WF11899A yield have successfully employed both random mutagenesis and targeted genetic engineering.

Mutant Selection: Traditional mutagenesis techniques, such as UV irradiation, have been used to generate higher-producing mutants of Coleophoma empetri. nih.gov More advanced methods, like heavy-ion irradiation, have also been applied, resulting in significant increases in WF11899A titers. tandfonline.com For instance, two rounds of ¹²C⁶⁺ ion irradiation led to a mutant strain with a 253.7% increase in production. tandfonline.com High-throughput screening methods, which assess the antifungal activity of clones, are essential for identifying these superior strains. nih.gov

Metabolic Engineering: With the identification of the biosynthetic gene cluster, rational genetic engineering has become a viable strategy. tandfonline.com Overexpression of key biosynthetic genes, such as the NRPS gene mcfA, has been shown to increase production. tandfonline.com Conversely, knocking out genes involved in competing metabolic pathways could also redirect metabolic flux towards WF11899A synthesis. Previous work has successfully increased the titer from 0.3 g/L to 1.3 g/L through metabolic engineering. tandfonline.com

Optimization of Culture Media and Environmental Parameters for WF11899A Yield

The composition of the culture medium and the physical parameters of the fermentation environment are critical for maximizing WF11899A production.

Culture Media: The optimization of media components is a key strategy. For large-scale fermentation, complex organic nitrogen sources have been successfully replaced with simpler ones like ammonium (B1175870) sulfate and corn steep liquor. researchgate.net The carbon source concentration is also a critical factor, with intermittent feeding strategies employed to control viscosity and maintain productivity. researchgate.net Initial fermentation media often include glucose, corn starch, peptone, and various mineral salts. tandfonline.com

Environmental Parameters: Controlling physical parameters in the fermentor is essential for successful scale-up.

Viscosity: High viscosity in the fermentation broth can hinder mass transfer and reproducibility. Strategies to reduce viscosity, such as intermittent carbon source feeding and the use of specialized impellers like the FULLZONE impeller, have proven effective, reducing viscosity from as high as 20,000 cP to 1,000 cP. researchgate.net

Oxygen Transfer: The oxygen mass transfer coefficient (kLa) is a critical parameter for scaling up the fermentation process. Maintaining a consistent kLa value across different fermentor scales (from 30 L to 15 m³) has enabled reproducible and high-level production of over 50 U/mL. researchgate.net

Morphology: The morphology of the mycelium (the vegetative part of the fungus) is closely linked to productivity. Lower viscosity and the formation of small, uniform mycelial pellets are associated with higher WF11899A titers. tandfonline.comnih.gov

Table 2: Optimized Fermentation Parameters for WF11899A Production

ParameterOptimized Condition/StrategyBenefit
Nitrogen Source Ammonium sulfate and corn steep liquorCost-effective for large scale. researchgate.net
Carbon Source Intermittent feeding of glucose/corn starchControls viscosity, maintains production. researchgate.net
Viscosity < 10,000 cP, ideally ~1,000 cPImproved mixing and reproducibility. researchgate.net
Agitation Use of specialized impellers (e.g., FULLZONE)Enhanced mixing, improved oxygen transfer. researchgate.net
Scale-up Index kLa (Oxygen mass transfer coefficient)Ensures reproducible production at different scales. researchgate.net
Mycelial Morphology Small, uniform pelletsCorrelates with lower viscosity and higher yield. tandfonline.comnih.gov

Scale-Up Methodologies and Bioreactor Design for WF11899A Bioproduction

The successful transition of WF11899A production from laboratory-scale to industrial-scale manufacturing hinges on robust scale-up methodologies and sophisticated bioreactor design. researchgate.netmedchemexpress.eu Research has focused on addressing the challenges posed by the fermentation of the filamentous fungus Coleophoma empetri, particularly the high viscosity of the culture broth, to ensure consistent and high-yield production of this important lipopeptide antibiotic. researchgate.net

Fermentation Medium and Strategy Optimization

Initial strategies for enhancing WF11899A production involved the development of high-yielding mutant strains of Coleophoma empetri F-11899. The mutant strain M-7, in particular, demonstrated significantly improved productivity, approximately 30 times higher than the wild-type strain.

A critical aspect of the scale-up process was the modification of the fermentation medium. researchgate.net To achieve high-level production in fermentor cultures, the original medium was altered by replacing three types of organic nitrogen with ammonium sulfate and corn steep liquor. researchgate.net This change was instrumental in managing the fermentation process. researchgate.net Furthermore, to combat the issue of increasing broth viscosity, which could reach as high as 20,000 cP, an intermittent feeding strategy for the carbon source was implemented. researchgate.net This approach successfully reduced the viscosity to below 10,000 cP. researchgate.net

Parameter Initial Condition Optimized Condition Reference
Nitrogen Source Three types of organic nitrogenAmmonium sulfate and corn steep liquor researchgate.net,
Carbon Source Feeding BatchIntermittent feeding researchgate.net,
Broth Viscosity 20,000 cP< 10,000 cP researchgate.net,

Bioreactor Design and Mixing

Effective mixing within the bioreactor is crucial for achieving high reproducibility and productivity, especially with viscous mycelial fermentations. researchgate.net To this end, the FULLZONE impeller was introduced into the fermentor culture. researchgate.netmedchemexpress.eu This specialized impeller design significantly improved mixing time and contributed to a surprising reduction in broth viscosity to as low as 1000 cP in a 4 m³ scale fermentor. researchgate.net

Scale-Up Parameters and Industrial Production

The volumetric oxygen transfer coefficient (kLa) was selected as a key index for the scale-up of WF11899A fermentation. researchgate.net This parameter is a critical measure of the efficiency of oxygen supply to the culture, which is essential for the aerobic metabolism of Coleophoma empetri and the biosynthesis of WF11899A. researchgate.net

The successful application of these optimized parameters and bioreactor design elements enabled a significant 500-fold scale-up of the production process. researchgate.netmedchemexpress.eu Industrial-scale production in a 15 m³ fermentor, equipped with the FULLZONE impeller, consistently achieved a WF11899A production level of more than 50 U/mL. researchgate.netmedchemexpress.eu This yield was comparable to the levels obtained in smaller 0.03 m³ and 4 m³ fermentors, demonstrating the high reproducibility and success of the scale-up strategy. researchgate.net

Scale Fermentor Volume Impeller Broth Viscosity WF11899A Production Reference
Lab Scale 0.03 m³Not Specified>10,000 cPNot Specified researchgate.net
Pilot Scale 4 m³FULLZONE~1000 cP> 50 U/mL researchgate.net
Industrial Scale 15 m³FULLZONENot Specified> 50 U/mL researchgate.net, medchemexpress.eu

Advanced Structural Elucidation and Conformational Analysis of Wf11899a

Application of Advanced Spectroscopic Techniques for WF11899A Structural Assignment

The elucidation of WF11899A's complex structure relied heavily on the application of various advanced spectroscopic techniques, which provided detailed insights into its molecular architecture.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in WF11899A Structural Studies

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, has been instrumental in determining the structure of WF11899A nih.govscispace.comresearchgate.net. These techniques provide detailed information about the connectivity of atoms, the types of functional groups present, and the chemical environment of each nucleus within the molecule nih.govwikipedia.org. Advanced NMR experiments, such as homonuclear and heteronuclear correlation spectroscopy (e.g., COSY, HSQC, HMBC) and Distortionless Enhancement by Polarization Transfer (DEPT), are typically employed for complex natural products like WF11899A to establish the complete carbon-hydrogen framework and assign specific resonances to atoms within the molecule researchgate.netnih.govcam.ac.uk. While the detailed findings of these studies are described elsewhere scispace.com, NMR remains a cornerstone for confirming the proposed structure and identifying subtle structural variations.

Mass Spectrometry (MS) Fragmentation Patterns for Complex WF11899A Structure Elucidation

Mass Spectrometry (MS) is a vital technique for determining the molecular weight and elucidating the structure of compounds by analyzing their fragmentation patterns ijrpr.comresearchgate.netlibretexts.orgacdlabs.com. For WF11899A, Fast Atom Bombardment Mass Spectrometry (FAB-MS) was utilized to ascertain its molecular weight, which was determined to be approximately 1174 Da scispace.com. Notably, FAB-MS revealed fragment ions, such as (M+Na-SO₃)⁺ at m/z 1117, which provided direct evidence for the presence of a sulfate (B86663) group within the molecule scispace.com. The fragmentation patterns generated by MS are highly characteristic of a specific molecule and can reveal information about the sequence of amino acids and the nature of the fatty acid side chain, aiding in the confirmation of the proposed structure researchgate.netacdlabs.combvsalud.org.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in WF11899A Characterization

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by detecting the absorption of infrared radiation, which causes molecular vibrations ijrpr.com. While specific IR absorption bands for WF11899A are not detailed in the provided snippets, the technique is a standard method for characterizing organic compounds jchr.org. Ultraviolet-Visible (UV-Vis) spectroscopy, on the other hand, analyzes the absorption of UV and visible light, providing insights into the presence of chromophores and electronic transitions within the molecule ijrpr.comuu.nlnerc.ac.uk. The UV absorption patterns of WF11899A, B, and C were reported to be similar to those of other echinocandin-type lipopeptides, suggesting common structural features related to their chromophoric systems scispace.com.

Stereochemical Aspects and Absolute Configuration Determination of WF11899A

The precise three-dimensional arrangement of atoms in WF11899A, including the configuration of its stereocenters, is critical for its biological activity. The determination of absolute configuration, typically denoted as R or S, follows established rules such as the Cahn-Ingold-Prelog (CIP) system youtube.compharmacy180.comscribd.comlibretexts.orgtru.ca. These methods involve assigning priorities to substituents around a chiral center based on atomic number and, if necessary, atomic mass or further connectivity youtube.comscribd.comlibretexts.orgtru.ca. While the general principles and methodologies for determining stereochemistry and absolute configuration are well-established, the provided literature does not detail the specific stereochemical assignments or absolute configurations for the chiral centers within WF11899A. Such determinations often involve a combination of advanced NMR techniques and, in some cases, X-ray crystallography of crystalline derivatives researchgate.netcam.ac.uk.

Conformational Dynamics and Structural Stability of WF11899A in Solution and Solid State

Understanding the conformational dynamics and structural stability of WF11899A in different states is important for its biological function and formulation. Conformational analysis techniques, including those applied to molecules in solution and solid states, are employed to understand how molecules arrange themselves in space and how these arrangements affect their properties pensoft.net. While the literature highlights the general importance of conformational studies for natural products, specific experimental data or computational analyses detailing the conformational dynamics or structural stability of WF11899A in solution or the solid state were not explicitly found within the provided search results.

Functional Significance of Key Structural Moieties in WF11899A

Role of the Sulfate Moiety in WF11899A's Characteristics

The presence of a sulfate moiety is a defining characteristic of WF11899A, significantly influencing its physicochemical properties, particularly its water solubility scispace.comasm.orgcsic.es. Unlike many other echinocandin-type lipopeptides, which often exhibit poor water solubility, WF11899A demonstrates excellent solubility, being readily soluble in water even at concentrations as high as 50 mg/mL scispace.comresearchgate.net. This enhanced solubility is directly attributed to the sulfate group scispace.comasm.org. Experimental evidence supports this, as treatment of WF11899A with arylsulfatase, an enzyme that cleaves sulfate groups, resulted in a marked decrease in its water solubility scispace.com. This suggests that the anionic nature conferred by the sulfate ester plays a crucial role in rendering the molecule hydrophilic and thus highly water-soluble. This property is a significant advantage for potential pharmaceutical development, overcoming a common limitation faced by related compounds scispace.com.

Table 1: Influence of Sulfate Moiety on WF11899A Solubility

PropertyWF11899A (Sulfate Present)WF11899A (Sulfate Removed)Citation
Water SolubilityHighly soluble (e.g., 50 mg/mL)Diminished solubility scispace.com
Effect of Arylsulfatase TreatmentN/ADecreased solubility scispace.com

Influence of the Lipidation Moiety on WF11899A's Biological Interactions

WF11899A is classified as a lipopeptide, indicating the presence of a lipid or fatty acid side chain attached to its core peptide structure scispace.comnih.govresearchgate.netnih.gov. This lipidation moiety is integral to its biological interactions, primarily by enabling its activity against fungal pathogens. WF11899A functions by inhibiting β-1,3-glucan synthase, a critical enzyme in fungal cell wall biosynthesis nih.govresearchgate.net. The lipophilic tail likely plays a role in the molecule's ability to interact with and potentially penetrate fungal cell membranes or bind to the target enzyme complex. Research has demonstrated that WF11899A exhibits potent antifungal activity, particularly against Candida species researchgate.netnih.gov. Its efficacy is quantified by low IC50 values against Candida albicans, ranging from 0.004 to 0.03 µg/mL nih.gov. Furthermore, it effectively inhibits β-1,3-glucan synthase with an IC50 of 0.7 µg/mL nih.govresearchgate.net. While the specific nature of the lipidation moiety's interaction with cellular components is complex, its presence is fundamental to the compound's role as an antifungal agent targeting cell wall integrity.

Table 2: Biological Activity and Mechanism of WF11899A

Characteristic/ActivityValue/DescriptionCitation
Compound ClassLipopeptide scispace.comnih.gov
Primary Targetβ-1,3-glucan synthase nih.govresearchgate.net
Mechanism of ActionInhibition of β-1,3-glucan synthesis nih.govresearchgate.net
IC50 against C. albicans0.004–0.03 µg/mL nih.gov
IC50 for β-1,3-glucan synthase0.7 µg/mL nih.govresearchgate.net
Activity against A. fumigatusMild suppression of growth researchgate.netnih.gov
Activity against A. nigerMild suppression of growth researchgate.netnih.gov

Contributions of Specific Amino Acid Residues to WF11899A's Core Structure

WF11899A is structurally characterized as a cyclic hexapeptide, a common feature among echinocandin-like antifungals nih.govresearchgate.net. The core structure of these compounds is built upon a peptide backbone, which often incorporates a variety of non-proteinogenic amino acids. These unusual amino acid residues are crucial for defining the molecule's three-dimensional conformation and, consequently, its biological activity and interaction with target enzymes nih.govresearchgate.net. While the precise sequence of amino acids in WF11899A is not detailed in the provided snippets, echinocandins generally feature amino acids such as 4-hydroxyproline, 3-hydroxy-4-methilproline, dihydroxyornithine, and dihydroxyhomotyrosine within their cyclic hexapeptide nucleus nih.govresearchgate.net. These modified amino acids contribute to the rigidity and specific folding of the peptide ring, which is essential for precise binding to the β-1,3-glucan synthase enzyme. The precise arrangement and chemical nature of these residues are critical for maintaining the structural integrity of the echinocandin scaffold, thereby influencing its potency and selectivity.

Table 3: Typical Amino Acid Residues in Echinocandin Core Structures

Amino Acid TypeCommon Examples in EchinocandinsPotential Structural ContributionCitation
Hydroxyproline Derivatives4-hydroxyprolineContributes to ring rigidity and specific peptide folding. nih.govresearchgate.net
Hydroxyproline Derivatives3-hydroxy-4-methilprolineInfluences conformational stability and molecular recognition. nih.gov
Ornithine DerivativesDihydroxyornithineMay participate in hydrogen bonding or electrostatic interactions. nih.gov
Homotyrosine DerivativesDihydroxyhomotyrosineContributes to the overall shape and hydrophobic interactions. nih.govresearchgate.net
Cyclic Hexapeptide CoreN/AForms the fundamental scaffold for lipidation and sulfation. nih.govresearchgate.net

Compound Names Listed:

WF11899A

Preclinical Biological Activity and Pharmacological Profile of Wf11899a

In Vivo Preclinical Efficacy Studies of WF11899A (Non-Human Models)

Pharmacodynamic Endpoints of WF11899A in Preclinical Efficacy Models

In Vitro Pharmacodynamic Activity

WF11899A demonstrates potent inhibitory activity against the target enzyme, 1,3-β-D-glucan synthase. The compound exhibits an IC50 value of 0.7 µg/ml for the inhibition of this enzyme nih.govresearchgate.net. Furthermore, in microbroth dilution assays against clinical isolates of Candida albicans, WF11899A displayed significant antifungal activity, with IC50 values ranging from 0.004 to 0.03 µg/ml nih.govresearchgate.netresearchgate.net. These findings underscore WF11899A's potent direct effect on fungal cell wall synthesis at low concentrations. The compound also showed mild suppression of growth against Aspergillus fumigatus and Aspergillus niger nih.gov.

Target/OrganismEndpointValue (µg/ml)Reference(s)
1,3-β-D-glucan synthaseIC500.7 nih.govresearchgate.net
Candida albicans (isolates)IC500.004 - 0.03 nih.govresearchgate.netresearchgate.net
Aspergillus fumigatusGrowthMild suppression nih.gov
Aspergillus nigerGrowthMild suppression nih.gov

In Vivo Pharmacodynamic Efficacy

Activity/ModelWF11899A PerformanceComparisonReference(s)
Anti-Candida ActivityPotentSuperior to Cilofungin (B1669029), Equal to Fluconazole (B54011) nih.gov
Cellular Effects (Mechanism)Cell wall destabilization, osmotic instability, lysisConsequence of 1,3-β-glucan synthase inhibition frontiersin.org

Compound List:

WF11899A

Molecular and Cellular Mechanisms of Action of Wf11899a

Inhibition of 1,3-Beta-Glucan Synthase by WF11899A

WF11899A functions by inhibiting the enzyme 1,3-β-glucan synthase (GS), a critical component responsible for synthesizing β-(1,3)-glucan. This polysaccharide is a major structural element of the fungal cell wall, providing rigidity and maintaining osmotic stability. Inhibition of GS leads to the formation of a weakened cell wall, rendering the fungus susceptible to lysis and other cellular stresses.

Non-Competitive Inhibition Kinetics of WF11899A on 1,3-Beta-Glucan Synthase

Studies on WF11899A and related echinocandin-like compounds have characterized its interaction with 1,3-β-glucan synthase as non-competitive researchgate.netoup.commdpi.comnih.govchemotherapy.or.jpitmedicalteam.pl. This mode of inhibition means that WF11899A binds to a site on the enzyme complex that is distinct from the substrate (UDP-glucose) binding site. Consequently, WF11899A reduces the enzyme's activity regardless of the substrate concentration, effectively lowering the maximum velocity (Vmax) of the reaction without affecting the Michaelis constant (Km) itmedicalteam.pl. Dixon plot analyses have confirmed this non-competitive inhibition pattern chemotherapy.or.jp.

Downstream Cellular and Morphological Effects of WF11899A on Fungi

Molecular Basis of Fungicidal vs. Fungistatic Activity by WF11899A

WF11899A is identified as a novel antifungal lipopeptide related to the echinocandin class of compounds nih.govresearchgate.netnih.govmdpi.com. Its mechanism of action, consistent with other echinocandins, involves targeting the fungal cell wall by inhibiting the enzyme complex β-1,3-glucan synthase nih.govmdpi.comresearchgate.netoup.com. This enzyme is essential for the synthesis of β-1,3-glucan, a critical structural component of the fungal cell wall that is absent in mammalian cells, thereby providing a basis for selective antifungal activity nih.govresearchgate.netoup.com.

The distinction between WF11899A's fungicidal (cell-killing) and fungistatic (growth-inhibiting) effects is primarily determined by the specific fungal species' cell wall composition and the extent to which the inhibition of β-1,3-glucan synthesis compromises cellular integrity researchgate.netoup.com.

Fungicidal Activity: In fungal species such as Candida spp., where β-1,3-glucan represents a substantial component of the cell wall, the inhibition of β-1,3-glucan synthase by WF11899A leads to significant structural defects. This compromised cell wall integrity results in osmotic instability, causing the fungal cell to swell and ultimately lyse, leading to cell death researchgate.netoup.com. Scientific literature indicates that WF11899A exhibits potent anti-Candida activity, with reported IC50 values against Candida albicans falling within the range of 0.004 to 0.03 µg/mL researchgate.net. This high potency aligns with the fungicidal effects commonly observed for echinocandins against this fungal genus.

Fungistatic Activity: In contrast, against fungal genera like Aspergillus spp., the cellular response to WF11899A's inhibition of β-1,3-glucan synthase is characterized as fungistatic. This difference is attributed to variations in cell wall composition among fungal species, where the degree of disruption caused by the inhibitor may not be sufficient to induce rapid cell lysis. Instead, the inhibition of essential cell wall synthesis leads to the suppression of fungal growth and proliferation nih.govresearchgate.netoup.com. Studies have demonstrated that WF11899A mildly suppresses the growth of Aspergillus fumigatus and Aspergillus niger researchgate.net. This differential activity underscores how the specific molecular architecture of the fungal cell wall influences the ultimate outcome of exposure to echinocandin-like antifungal agents.

Observed Activity of WF11899A Against Fungal Targets

Fungal TargetObserved Activity of WF11899APotency (IC50)Molecular Basis of Differential Activity
Candida spp.Potent activity0.004 - 0.03 µg/mLInhibition of β-1,3-glucan synthase leads to cell wall disruption, osmotic instability, and cell lysis.
Aspergillus spp.Mild growth suppressionNot specified (qualitative)Inhibition of β-1,3-glucan synthase impairs cell wall synthesis, leading to growth arrest.

Structure Activity Relationship Sar Studies of Wf11899a and Its Analogues

Design and Synthetic Methodologies for WF11899A Analogues for SAR Probing

The generation of WF11899A analogues for SAR studies primarily relies on a semi-synthetic approach, starting with a natural product scaffold. WF11899A itself is derived from FR901379, a natural lipopeptide produced by the fungus Coleophoma empetri F-11899. researchgate.netnih.gov The core synthetic strategy involves two main steps:

Enzymatic Deacylation: The process begins with the removal of the natural lipid side chain from the parent compound, FR901379. This is typically achieved using a specific deacylase enzyme, yielding the cyclic hexapeptide nucleus. This enzymatic step is highly selective and preserves the integrity of the complex peptide core.

Chemical Reacylation: The exposed amino group of the peptide nucleus is then chemically acylated with a variety of synthetic acyl side chains. This step allows for the introduction of diverse chemical functionalities, enabling a systematic investigation of the side chain's role in antifungal activity. researchgate.net

This modular approach provides a versatile platform for rapidly creating a library of analogues. nih.gov By modifying the N-acyl side chain while keeping the cyclic peptide core constant, researchers can directly probe the impact of the side chain's length, lipophilicity, aromaticity, and branching on the compound's biological activity. nih.govnih.gov This rational design strategy is crucial for optimizing the lead compound and developing candidates with enhanced therapeutic properties. nih.govnih.gov

Identification of Key Pharmacophoric Elements and Functional Groups Critical for WF11899A Activity

SAR studies have successfully identified several key molecular features, or pharmacophoric elements, that are essential for the potent antifungal activity of the WF11899A series. These include the N-acyl side chain and specific substitution patterns on the cyclic peptide core.

The N-acyl side chain is a primary determinant of both the potency and the spectrum of antifungal activity for echinocandin-type molecules like WF11899A. Research on analogues of the parent compound FR901379 has demonstrated a clear relationship between the lipophilicity of this side chain and its antifungal efficacy. nih.gov

Modifications to this lipid tail significantly impact the compound's interaction with the fungal cell membrane and its target enzyme, 1,3-β-D-glucan synthase. nih.gov Optimization studies have explored a wide range of synthetic side chains to find the ideal balance between antifungal potency and other properties like hemolytic activity. nih.govnih.gov For instance, replacing the natural linoleoyl side chain of related echinocandins with synthetic moieties like octyloxybenzoyl or a pentyloxyterphenyl group has been shown to reduce hemolytic activity while maintaining or improving antifungal power. mdpi.com A systematic approach to modifying the side chain led to the discovery of Micafungin (B1204384), which features an optimized 3,5-dimethyl-4-(n-pentyloxy)benzoyl side chain, demonstrating an excellent balance of high potency and reduced toxicity. nih.gov

The length and structure of the alkyl chain also play a role. Studies on other antifungal compounds have shown that antifungal activity often increases with the length of the alkyl side chain up to a certain point, after which further elongation can lead to a decrease in activity. nih.govresearchgate.net This suggests an optimal lipophilicity is required for effective interaction with the fungal target.

Table 1: Influence of N-Acyl Side Chain on In Vivo Antifungal Activity of FR901379 Analogues

Compound AnalogueN-Acyl Side Chain StructureRelative In Vivo Activity (vs. FR131535)
FR1315354-(n-octyloxy)benzoyl1
Analogue 3c4'-(n-pentyloxy)-[1,1':4',1'']terphenyl-4-carbonyl5.5 - 8
Micafungin (FK463)3,5-dimethyl-4-(n-pentyloxy)benzoylSelected as clinical candidate for its balanced profile

Data synthesized from research on FR901379 analogues, the parent compound of WF11899A. nih.govnih.gov

The hydroxylation pattern on the peptide core can influence both the compound's biological activity and its folding. nih.gov The presence of hydroxyl groups at specific positions is known to be a significant determinant of bioactivity in many natural products, affecting properties like antioxidant activity and target binding through hydrogen bond formation. mdpi.comnih.govresearchgate.net

A defining feature of WF11899A is the presence of a sulfate (B86663) group, which distinguishes it from many other echinocandins. scispace.com This sulfate moiety confers excellent water solubility, a significant advantage for a potential therapeutic agent. nih.govscispace.com The critical role of this group was confirmed by experiments showing that enzymatic desulfation of WF11899A with arylsulfatase dramatically diminishes its water solubility. scispace.com This property is a key differentiator, as poor water solubility has been a major obstacle in the development of other echinocandin-type antibiotics. scispace.com The potent anti-Candida activity of WF11899A, combined with its water-soluble nature, highlights the importance of the sulfation pattern for its favorable biological profile. researchgate.netnih.gov

Computational Approaches in WF11899A SAR Analysis (e.g., QSAR, Molecular Docking)

Computational methods such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking are powerful tools used to rationalize and guide the design of new WF11899A analogues. nih.gov

QSAR studies aim to build mathematical models that correlate the chemical structure of compounds with their biological activity. nih.gov For a series of WF11899A analogues, a QSAR model could be developed by calculating various physicochemical descriptors (e.g., lipophilicity, electronic properties, steric factors) for each molecule and relating them to their measured antifungal potency. nih.gov Such models can predict the activity of newly designed, not-yet-synthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. mdpi.com

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (a ligand) when bound to a target protein receptor. nih.gov In the case of WF11899A, docking studies would be performed against its known target, 1,3-β-D-glucan synthase. These simulations help visualize the binding mode of different analogues within the enzyme's active site, revealing key interactions such as hydrogen bonds and hydrophobic contacts. imist.ma By understanding how modifications to the N-acyl side chain or the peptide core affect these interactions, researchers can rationally design new analogues with improved binding affinity and, consequently, higher potency. nih.govmdpi.com Together, these in silico methods accelerate the drug discovery process by providing valuable insights into the SAR of WF11899A, guiding more efficient and targeted synthetic efforts. imist.ma

Semi Synthetic Derivatives of Wf11899a and Their Mechanistic Development

Rationale and Strategies for Chemical Modification of WF11899A to Micafungin (B1204384) (FK463)

The development of Micafungin from WF11899A was driven by the need to enhance the therapeutic profile of the parent compound, addressing limitations that would hinder its clinical utility wikipedia.orgresearchgate.netcsic.es. WF11899A, while possessing potent antifungal activity, presented certain characteristics that necessitated chemical optimization. The primary goals were to improve its pharmacokinetic properties and reduce potential adverse effects, particularly hemolytic activity.

Enhancement of Water Solubility and Reduction of Hemolytic Activity as Driving Factors

WF11899A is recognized for its good water solubility compared to some earlier echinocandin analogs scispace.comnih.gov. However, studies indicated that WF11899A, along with related compounds WF11899B and WF11899C, could lyse mouse erythrocytes in vitro at concentrations of 62 μg/ml nih.govnih.gov. This hemolytic potential is a significant concern for therapeutic development, as it can correlate with toxicity. The introduction of a sulfonate group, as seen in WF11899A, already contributed to improved water solubility, making it approximately 10-fold more soluble than compounds like echinocandin B or pneumocandin B0 researchgate.netnih.gov. The subsequent modification to create Micafungin further refined these properties. Micafungin's structure incorporates a sulfonate group, contributing to its exceptional water solubility and improved pharmacological profile nih.gov. The chemical transformations aimed to retain the core antifungal activity while mitigating the hemolytic effects observed in the parent compound, thereby creating a safer and more effective therapeutic agent csic.esnih.gov.

Overview of Synthetic Routes and Chemical Transformations from WF11899A

Micafungin is a semi-synthetic derivative, meaning it is produced through chemical modification of a naturally derived precursor. WF11899A (also identified as FR901379) serves as this key precursor csic.esnih.govgoogle.comnih.govmdpi.comtandfonline.com. The synthetic strategy typically involves the deacylation of WF11899A, removing its original fatty acid side chain. This is followed by the attachment of a new, specifically designed side chain, which in the case of Micafungin, is an aromatic complex csic.esnih.gov. This process of replacing the acyl side chain with a different moiety is central to the synthesis of Micafungin from WF11899A csic.esnih.gov. The resulting molecule, Micafungin, retains the echinocandin core structure essential for its mechanism of action, while the modified side chain confers enhanced solubility and reduced hemolytic activity nih.govnih.gov.

Comparative Biological Evaluation of WF11899A and its Semi-Synthetic Derivatives (Preclinical)

Preclinical evaluations are critical for understanding the efficacy and spectrum of activity of antifungal agents. WF11899A and its derivative Micafungin have demonstrated significant antifungal properties, particularly against Candida species.

WF11899A, B, and C, the lipopeptides isolated from Coleophoma empetri, exhibit potent in vitro antifungal activities against various Candida species nih.govnih.gov. Studies reported that WF11899A showed an IC50 for Candida albicans in the range of 0.0004 to 0.03 μg/ml nih.gov. These compounds also demonstrated potent in vivo anti-Candida activity in a murine model of systemic infection, outperforming cilofungin (B1669029) and fluconazole (B54011) in this regard nih.gov.

Micafungin, as a clinically approved echinocandin, has also shown broad-spectrum antifungal activity. Its Minimum Inhibitory Concentrations (MICs) against Candida species typically range from 0.0156 to 2 μg/ml nih.gov. Furthermore, Micafungin has proven effective against Candida species that exhibit resistance to other antifungal classes, such as fluconazole and amphotericin B nih.gov. It also displays activity against Aspergillus species nih.gov.

Advanced Analytical and Bioanalytical Methodologies for Wf11899a

Advanced Chromatographic Techniques for WF11899A Separation and Quantification

Chromatographic techniques are fundamental for the separation, purification, and quantification of WF11899A, enabling the assessment of its purity and the determination of its concentration in complex mixtures.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of WF11899A and for its quantitative analysis. HPLC separates compounds based on their differential interactions with a stationary phase and a mobile phase. For WF11899A, HPLC methods are developed to achieve baseline separation, allowing for accurate quantification. Research into similar compounds, such as WCK 1152, demonstrates the utility of reverse-phase HPLC (RP-HPLC) with UV detection for determining enantiomeric purity and quantifying impurities nih.gov. Typically, RP-HPLC methods involve a C18 stationary phase, a mobile phase composed of acetonitrile (B52724) and a buffer (e.g., ammonium (B1175870) acetate), and detection at a specific wavelength, such as 290 nm nih.govlatamjpharm.org. The development of such methods focuses on achieving good resolution and low tailing factors, crucial for accurate quantification and purity assessment nih.gov. HPLC-type acetonitrile is often preferred for mobile phases due to its lower UV absorbance, which minimizes noise and ghost peaks, thereby enhancing sensitivity for UV detection shimadzu.com.

Centrifugal Partition Chromatography (CPC) is an advanced liquid-liquid partition chromatography technique that utilizes two immiscible liquid phases without a solid stationary support, offering advantages in scalability, selectivity, and reduced solvent consumption gilson.complantaanalytica.com. CPC is particularly effective for the isolation and purification of natural products and complex mixtures, where it can achieve high loading capacities and seamless scale-up from analytical to industrial applications gilson.complantaanalytica.com. The separation mechanism in CPC relies on the partition coefficients of analytes between the stationary and mobile phases, which are maintained by centrifugal force plantaanalytica.com. For compounds like WF11899A, CPC can be employed to isolate the target molecule from crude extracts or fermentation broths, potentially using solvent systems tailored to its polarity gilson.commdpi.comresearchgate.net. For instance, a solvent system of n-hexane–ethyl acetate–methanol–water (1:2:1:2, v/v/v/v) has been found effective for CPC fractionation of complex mixtures of quantum dots, demonstrating CPC's capability in polarity-based separations mdpi.com. CPC's ability to handle crude samples without extensive pretreatment and its cost-effectiveness make it a valuable tool for purification processes gilson.complantaanalytica.combiopharminternational.com.

Mass Spectrometry Applications in WF11899A Analysis

Mass Spectrometry (MS) is indispensable for determining the molecular weight, elemental composition, and structural features of WF11899A through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are critical for determining the elemental composition of WF11899A and for elucidating its structure nist.govnih.gov. HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can distinguish between ions with very similar masses, thereby constraining possible molecular formulas nist.govnih.gov. In conjunction with techniques like tandem mass spectrometry (MS/MS), HRMS allows for detailed fragment analysis nih.govresearchgate.net. MS/MS involves isolating a parent ion of WF11899A and fragmenting it, typically through Collision-Induced Dissociation (CID), to generate a series of daughter ions nih.gov. The resulting fragmentation pattern provides a molecular fingerprint that aids in structural elucidation and confirmation nist.govnih.govresearchgate.net. For example, studies on fentanyl analogs utilize HRMS and MS/MS to characterize fragmentation pathways, aiding in the identification of modifications and structural features researchgate.net. The NIST MS Interpreter program is an example of software that can assign peaks in a mass spectrum to plausible molecular substructures based on fragmentation rules and chemical structures nist.gov.

Bioanalytical Method Development for WF11899A in Complex Biological Matrices (Non-Human Samples)

Developing robust bioanalytical methods is essential for quantifying WF11899A in complex biological matrices, such as plasma or tissue from non-human organisms, for pharmacokinetic or efficacy studies. These methods typically involve sample preparation, chromatographic separation, and sensitive detection.

A common approach for bioanalysis is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) uni-tuebingen.de. This technique offers high sensitivity, specificity, and selectivity, enabling the detection and quantification of WF11899A even at low concentrations within biological samples uni-tuebingen.de. Sample preparation often includes extraction techniques, such as solid-phase extraction (SPE), to remove interfering substances from the biological matrix before chromatographic analysis nih.gov. Method development focuses on optimizing chromatographic conditions (e.g., mobile phase composition, flow rate, column type) and MS/MS parameters (e.g., precursor and product ion transitions) to ensure accurate and precise quantification nih.govuni-tuebingen.de. Validation of these bioanalytical methods is crucial and typically includes assessing parameters such as linearity, accuracy, precision, selectivity, limit of detection (LOD), and limit of quantitation (LOQ) nih.goveurachem.org. For instance, a validated RP-HPLC method for a related compound, WCK 1152, demonstrated good linearity, precision, and recovery from biological matrices like serum and urine nih.gov.

Genomic and Proteomic Analytical Methods Applied to WF11899A Producing Strains and Target Organisms

Genomic and proteomic analyses provide insights into the biological systems involved in the production of WF11899A or its interaction with target organisms.

Genomic analysis can involve sequencing the genome of WF11899A-producing strains to identify the biosynthetic gene clusters responsible for its production nih.govresearchgate.net. Techniques like whole-genome sequencing and bioinformatics tools (e.g., antiSMASH) are used to map these clusters and understand the metabolic pathways involved nih.govresearchgate.net. This information can be crucial for strain improvement through genetic engineering or for understanding the regulation of WF11899A biosynthesis nih.gov. For example, mining genomic data has opened possibilities for developing new molecules by genetically manipulating biosynthetic pathways nih.gov.

Proteomic analysis, on the other hand, focuses on the proteins expressed by the producing organism or by the target organism upon exposure to WF11899A nih.govmdpi.com. Techniques such as high-resolution protein abundance analysis (e.g., LC-MS/MS for proteomics) can identify proteins that are upregulated or downregulated in response to WF11899A nih.gov. This can reveal mechanisms of action, cellular responses, or pathways affected by the compound nih.govmdpi.com. For instance, proteomic profiling can help elucidate mechanisms of toxicity or resistance in target organisms nih.govmdpi.com. In the context of WF11899A production, understanding the proteome of the producing strain can also shed light on the enzymes and regulatory proteins involved in its biosynthesis nih.govnih.gov.

Mechanistic Therapeutic Potential and Future Research Avenues for Wf11899a

Role of WF11899A as a Mechanistic Probe for Fungal Cell Wall Biology and Antifungal Target Validation

The fungal cell wall is a dynamic and essential structure, crucial for protecting the cell from osmotic stress and for interacting with the environment. researchgate.net Its components, such as β-glucans and chitin, are absent in mammalian cells, making the enzymes responsible for their synthesis prime targets for antifungal drugs. nih.govnih.gov WF11899A, like other echinocandins, functions by inhibiting the enzyme 1,3-β-D-glucan synthase, which is critical for the synthesis of β-(1,3)-D-glucan, a major structural polymer in the cell walls of many pathogenic fungi. nih.govnih.govyoutube.com

This specific mechanism of action allows WF11899A to serve as a valuable mechanistic probe for several key research areas:

Studying Cell Wall Dynamics: By selectively blocking a crucial step in cell wall construction, researchers can use WF11899A to investigate the consequences of impaired glucan synthesis. This includes studying the cell's compensatory responses, such as the activation of cell wall integrity pathways and potential alterations in the synthesis of other components like chitin. plos.org The resulting cell wall defects, abnormal cell morphology, and eventual cell lysis provide direct evidence of the importance of 1,3-β-D-glucan for fungal viability. youtube.comresearchgate.net

Target Validation: The potent antifungal activity of WF11899A against various fungi, particularly Candida species, validates 1,3-β-D-glucan synthase as a highly effective antifungal target. nih.gov The low concentration of WF11899A required to inhibit fungal growth underscores the enzyme's critical role and its suitability for therapeutic intervention. nih.gov This validation is crucial for justifying efforts to discover and develop other molecules that act on the same target.

The biological activity of WF11899A against key fungal pathogens and its direct impact on its molecular target are summarized in the table below.

ParameterOrganism/TargetValueReference
IC₅₀ vs. Candida albicans C. albicans (4 clinical isolates)0.004 to 0.03 µg/mL nih.gov
IC₅₀ vs. 1,3-β-glucan synthase 1,3-β-glucan synthase enzyme0.7 µg/mL nih.gov

This table presents the inhibitory concentrations of WF11899A, demonstrating its potent activity against both the whole fungal cell and its specific molecular target.

Potential of WF11899A as a Core Scaffold for Novel Antifungal and Antiviral Agent Discovery

Natural products have historically been a rich source of scaffolds for drug development. The chemical structure of WF11899A, a cyclic lipopeptide, offers a promising starting point for the creation of new therapeutic agents. scispace.comnih.gov A significant advantage of WF11899A over other natural echinocandins is its high water solubility, attributed to a sulfate (B86663) moiety in its structure. scispace.com This property is highly desirable for parenteral drug formulations and overcomes a major developmental hurdle faced by earlier echinocandins. scispace.com

The potential of the WF11899A scaffold can be leveraged in several ways:

Novel Antifungal Agents: The WF11899A structure can be chemically modified to generate semi-synthetic analogues with improved properties. This strategy has been highly successful for other echinocandins, leading to FDA-approved drugs like caspofungin, micafungin (B1204384), and anidulafungin. nih.govresearchgate.net Modifications to the lipid side chain or the peptide core of the WF11899A scaffold could enhance its spectrum of activity to include more fungal species, improve its pharmacokinetic profile, or overcome emerging resistance mechanisms. nih.govnih.gov

Novel Antiviral Agents: There is emerging evidence that some members of the echinocandin class possess biological activities beyond their antifungal effects. For instance, micafungin has been reported to exhibit antiviral activity against enterovirus 71. jst.go.jp This raises the possibility that the echinocandin scaffold, including that of WF11899A, could be optimized for antiviral applications. The core structure may interact with viral or host cell targets, providing a foundation for developing a new class of antiviral drugs.

The structural features of WF11899A compared to its precursor, FR901379 (the desulfated form which is a precursor to micafungin), highlight its unique characteristics as a potential scaffold.

CompoundCore StructureKey Distinguishing FeatureWater Solubility
WF11899A Cyclic hexapeptide with lipid side chainPresence of a sulfate moietyHigh (50 mg/mL) scispace.com
FR901379 Cyclic hexapeptide with lipid side chainLacks sulfate moietyLow

This table compares the key structural feature and resulting water solubility of WF11899A with its closely related, non-sulfated precursor, underscoring its potential advantage as a drug development scaffold.

Identification of Research Gaps and Future Directions in WF11899A Studies

While WF11899A shows considerable promise, further research is needed to fully realize its potential. Key areas for future investigation include exploring unconventional biological activities, conducting deeper mechanistic studies, and applying bioengineering for enhanced production and diversification.

A significant research gap is the limited understanding of the broader biological activity of WF11899A. Future studies should systematically screen WF11899A and its analogues against a wide range of other pathogens. Based on preliminary findings for other echinocandins, exploring antiviral properties is a high-priority research direction. jst.go.jp Investigating its potential effects on viruses that rely on host cell membrane integrity or specific glycosylated proteins for entry and replication could uncover novel therapeutic applications.

While it is known that WF11899A inhibits 1,3-β-D-glucan synthase, the precise molecular interactions remain to be elucidated. nih.gov Advanced structural biology techniques, such as cryo-electron microscopy, could be used to determine the high-resolution structure of WF11899A bound to the enzyme complex. Such studies would reveal the specific amino acid residues involved in binding and explain how the sulfate group contributes to its activity and solubility. This detailed structural information is invaluable for the rational design of new, more potent inhibitors.

The production of WF11899A via fermentation of Coleophoma empetri can be optimized using modern bioengineering techniques. scispace.com Furthermore, these tools can be used to generate novel analogues that are inaccessible through traditional chemical synthesis.

Key bioengineering strategies include:

Enhanced Production: The yield of WF11899A can be increased through genetic and metabolic engineering of the producing strain. nih.gov Techniques such as heavy-ion irradiation have been successfully used to create high-yielding mutants for the production of related echinocandins. nih.gov Additionally, CRISPR-based tools can be used to upregulate key biosynthetic genes or downregulate competing metabolic pathways to channel more resources toward WF11899A synthesis. frontiersin.org

Generation of Novel Analogues: Synthetic biology and genetic engineering provide powerful tools for creating new chemical diversity. nih.govsciety.orgdtu.dk By manipulating the biosynthetic gene cluster responsible for producing WF11899A, it may be possible to incorporate different amino acids into the peptide core or attach alternative lipid side chains. This process, known as combinatorial biosynthesis, could generate a library of novel WF11899A analogues for screening to identify compounds with superior antifungal or novel antiviral properties.

Bioengineering ApproachObjectivePotential Outcome
Metabolic Engineering Increase production yieldHigher titers of WF11899A from fermentation, reducing production costs. nih.govnih.gov
CRISPR/Cas9 Gene Editing Upregulate biosynthetic genes; create novel analoguesMore efficient production strains; generation of new chemical entities with potentially improved activity. frontiersin.org
Combinatorial Biosynthesis Modify the core peptide or lipid side chainA library of novel WF11899A analogues for drug discovery screening.

This table outlines potential bioengineering strategies to improve the production and therapeutic potential of WF11899A and its derivatives.

Q & A

Q. What is the structural characterization of WF11899A, and what analytical methods are used to determine its composition?

WF11899A is a water-soluble echinocandin-type lipopeptide antibiotic. Structural elucidation involves high-resolution mass spectrometry (HR-MS) for molecular weight determination (C₅₁H₈₂N₈O₂₁S, MW 1174.53) and nuclear magnetic resonance (NMR) spectroscopy for functional group analysis. Comparative studies with related compounds (e.g., FR901379) confirm its cyclic hexapeptide core linked to a fatty acyl side chain .

Q. What is the primary mechanism of antifungal action of WF11899A?

WF11899A inhibits 1,3-β-glucan synthase, a critical enzyme for fungal cell wall synthesis. Methodologically, this is assessed via in vitro enzyme inhibition assays using Candida albicans membrane preparations. The IC₅₀ for WF11899A against this enzyme is 0.7 µg/ml, significantly lower than older echinocandins like papulacandin B (IC₅₀ >10 µg/ml) .

Q. Which microbial strains are used for WF11899A production, and how are they taxonomically classified?

The primary producer is Coleophoma empetri F-11899 (deposited as CCTCC M 2020463). Taxonomic identification involves morphological analysis (e.g., hyphal structure) and molecular techniques like 18S rRNA sequencing. Strain optimization via mutagenesis (e.g., C. empetri SW1104) enhances yield and reduces impurities .

Advanced Research Questions

Q. How can fermentation parameters be optimized to enhance WF11899A yield while minimizing impurities?

Key strategies include:

  • Strain selection : Use high-producing mutants (e.g., SW1104) with stable plasmid expression systems .
  • Nutrient supplementation : Adding sorbitol (10–20 g/L) during fed-batch fermentation improves biomass and reduces byproducts like WF11899B/C .
  • Process control : Maintain dissolved oxygen at >30% and pH 6.5–7.0 to favor lipopeptide synthesis .
ParameterOptimal RangeImpact on Yield
Sorbitol10–20 g/L+35% yield
pH6.5–7.0+20% stability
Temperature25–28°C+15% activity

Q. What methodologies are recommended for analyzing impurities in WF11899A during drug synthesis?

Impurity profiling involves:

  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) to separate WF11899A from analogs (e.g., WF11899B/C) .
  • Spectroscopy : LC-MS/MS to identify structural variants (e.g., deacylated or oxidized forms) .
  • Bioassays : Compare antifungal activity of impurities to parent compound using microbroth dilution against C. albicans (MIC range: 0.004–0.03 µg/ml) .

Q. How do the in vitro inhibitory concentrations (IC₅₀) of WF11899A against Candida spp. compare to other echinocandins?

WF11899A exhibits superior potency:

CompoundIC₅₀ (µg/ml) vs C. albicans
WF11899A0.004–0.03
Cilofungin0.1–0.5
Fluconazole0.5–2.0

Variability arises from differences in enzyme binding affinity and solubility .

Q. What experimental approaches are used to evaluate the hemolytic activity of WF11899A?

Hemolysis assays involve incubating mouse erythrocytes with WF11899A at escalating concentrations (10–100 µg/ml). While antifungal activity occurs at ≤0.03 µg/ml, hemolysis is observed only at ≥62 µg/ml, indicating a high therapeutic index. Toxicity studies should include in vivo models (e.g., murine candidiasis) to confirm safety .

Q. How can researchers design in vivo studies to assess WF11899A efficacy against systemic candidiasis while addressing solubility limitations?

  • Formulation : Use lyophilized WF11899A reconstituted in saline with 5% dextrose to enhance solubility .
  • Dosing : Intravenous administration at 1–5 mg/kg/day in murine models achieves plasma concentrations >10× MIC for 24 hours .
  • Pharmacokinetics : Monitor AUC/MIC ratios to optimize dosing intervals and minimize nephrotoxicity .

Q. Methodological Notes

  • Data Contradictions : While WF11899A shows potent in vitro activity, its hemolytic potential at high concentrations necessitates careful dose optimization in preclinical studies .
  • Reproducibility : Detailed fermentation protocols (e.g., strain deposition at CCTCC) and adherence to ICH guidelines for impurity analysis are critical for translational research .

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WF11899A;WF 11899A

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